Cas no 426-58-4 (trifluoromethanesulfonylbenzene)

Trifluoromethanesulfonylbenzene (C₇H₅F₃O₂S) is a versatile organosulfur compound featuring a phenyl group bonded to a trifluoromethanesulfonyl (triflyl) moiety. Its strong electron-withdrawing properties make it valuable in organic synthesis, particularly as a precursor for triflyl-containing reagents or as an intermediate in pharmaceuticals and agrochemicals. The triflyl group enhances reactivity in cross-coupling reactions and stabilizes anions in catalytic processes. The compound’s thermal and chemical stability, combined with its solubility in common organic solvents, facilitates handling in diverse reaction conditions. Its applications extend to materials science, where it serves as a building block for advanced polymers and functionalized aromatic systems.
trifluoromethanesulfonylbenzene structure
426-58-4 structure
Product Name:trifluoromethanesulfonylbenzene
CAS No:426-58-4
MF:C7H5F3O2S
MW:210.173611402512
MDL:MFCD00159083
CID:1515060
PubChem ID:354333205
Update Time:2025-05-25

trifluoromethanesulfonylbenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, [(trifluoromethyl)sulfonyl]-
    • Phenyl Trifluoromethyl Sulfone
    • Phenyl (trifluoromethyl) sulfone
    • trifluoromethylsulfonylbenzene
    • (TrifluoroMethane)sulfonylbenzene
    • 4-trifluoromethylsulfonyl benzene
    • Phenyltriflate
    • trifluoromethyl phenyl sulfone
    • FS 13
    • Trifluoromethanesulfonylbenzene
    • [(Trifluoromethyl)sulfonyl]benzene #
    • DTXSID90879040
    • (Trifluoromethyl) phenyl sulfone
    • trifluoromethylphenyl sulfone
    • SCHEMBL777153
    • SULFONE,PHENYL-TRIFLUOROMETHYL
    • phenyltrifluoromethyl sulfone
    • MFCD00159083
    • ((trifluoromethyl)sulfonyl)benzene
    • SY056488
    • CS-0114496
    • AKOS003630969
    • AS-40530
    • 426-58-4
    • phenyltrifluoromethylsulfone
    • DB-298883
    • P2195
    • Phenyl trifluoromethylsulfone
    • AMY3091
    • A913466
    • trifluoromethanesulfonylbenzene
    • MDL: MFCD00159083
    • Inchi: 1S/C7H5F3O2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H
    • InChI Key: UPGBQYFXKAKWQC-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)(C1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 209.99600
  • Monoisotopic Mass: 209.99623506g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • Boiling Point: 203°C(lit.)
  • Flash Point: 101.1±27.3 ºC,
  • Refractive Index: 1.4637 (20 ºC)
  • Solubility: Very slightly soluble (0.34 g/l) (25 º C),
  • PSA: 42.52000
  • LogP: 3.06090

trifluoromethanesulfonylbenzene Security Information

trifluoromethanesulfonylbenzene Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

trifluoromethanesulfonylbenzene Pricemore >>

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trifluoromethanesulfonylbenzene Suppliers

Amadis Chemical Company Limited
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(CAS:426-58-4)trifluoromethanesulfonylbenzene
Order Number:A913466
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:49
Price ($):445.0/1467.0
Email:sales@amadischem.com

Additional information on trifluoromethanesulfonylbenzene

Comprehensive Overview of Trifluoromethanesulfonylbenzene (CAS No. 426-58-4): Properties, Applications, and Industry Trends

Trifluoromethanesulfonylbenzene (CAS No. 426-58-4), also known as phenyl trifluoromethanesulfonate, is a specialized organic compound widely recognized for its unique chemical properties and versatility in synthetic chemistry. This aromatic sulfonate derivative features a trifluoromethanesulfonyl (triflate) group attached to a benzene ring, making it a valuable reagent in pharmaceuticals, agrochemicals, and advanced material synthesis. Its CAS registry number 426-58-4 serves as a critical identifier for researchers and regulatory compliance.

The growing demand for fluorinated compounds in modern chemistry has positioned trifluoromethanesulfonylbenzene as a subject of significant interest. Users frequently search for terms like "triflate benzene applications", "426-58-4 synthesis methods", and "phenyl triflate reactivity", reflecting its relevance in cross-coupling reactions and as a precursor for high-performance polymers. Recent studies highlight its role in green chemistry initiatives, where its efficiency as a leaving group reduces reaction steps and waste generation.

From a molecular perspective, the electron-withdrawing nature of the trifluoromethanesulfonyl moiety enhances the compound's reactivity in nucleophilic aromatic substitutions (SNAr). This characteristic makes CAS No. 426-58-4 particularly useful in constructing complex molecular architectures for drug discovery, with researchers often querying "trifluoromethanesulfonylbenzene Suzuki coupling" or "triflate aryl intermediates". The compound's stability under anhydrous conditions further supports its use in air-sensitive reactions.

Industry trends reveal increasing applications of trifluoromethanesulfonylbenzene in electronic materials, particularly for organic semiconductors and liquid crystal displays (LCDs). Searches for "426-58-4 conductivity properties" and "fluorinated sulfonates in OLEDs" underscore this technological connection. Furthermore, its role in catalytic systems aligns with the pharmaceutical industry's focus on atom-efficient transformations, addressing popular queries about "triflate leaving group advantages".

Environmental and handling considerations for CAS 426-58-4 frequently appear in technical discussions. While not classified as hazardous under standard conditions, proper storage in moisture-free environments is essential to maintain its reactivity. This practical aspect generates search terms like "trifluoromethanesulfonylbenzene storage guidelines" and "handling aromatic triflates", emphasizing the compound's specialized nature in laboratory settings.

Analytical characterization of trifluoromethanesulfonylbenzene typically involves NMR spectroscopy (particularly 19F-NMR for the triflate group) and mass spectrometry, topics often searched alongside "426-58-4 spectral data". The compound's distinct 1H-NMR signature (aromatic protons at δ 7.5-8.0 ppm) and IR absorption near 1400 cm-1 (S=O stretch) provide reliable identification markers for quality control in commercial production.

Emerging research explores modifications of the trifluoromethanesulfonylbenzene structure to create tailored reagents for specific reactions. This innovation-driven approach responds to search trends like "designer triflate reagents" and "426-58-4 derivatives", particularly in asymmetric synthesis applications. The compound's compatibility with continuous flow chemistry systems also addresses modern manufacturing demands for process intensification.

In summary, trifluoromethanesulfonylbenzene (CAS No. 426-58-4) represents a critical building block in contemporary organic synthesis, with expanding applications across multiple high-tech industries. Its combination of chemical stability, reactivity, and structural versatility continues to drive scientific inquiry, as evidenced by persistent search interest in "phenyl triflate mechanism" and "trifluoromethanesulfonylbenzene price trends". As fluorine chemistry advances, this compound maintains its position as an indispensable tool for molecular innovation.

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Amadis Chemical Company Limited
(CAS:426-58-4)trifluoromethanesulfonylbenzene
A913466
Purity:99%/99%
Quantity:25g/100g
Price ($):445.0/1467.0
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